3-(2,5-Dimethoxyphenyl)oxolan-3-ol
Description
3-(2,5-Dimethoxyphenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group and a 2,5-dimethoxyphenyl substituent at the 3-position of the oxolane ring (Figure 1).
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-9-3-4-11(15-2)10(7-9)12(13)5-6-16-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCSMGCZHZXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)oxolan-3-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate oxolane derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the formation of the oxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)oxolan-3-ol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The methoxy groups and oxolane ring may play a role in binding to enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Interest
The following compounds share structural motifs with 3-(2,5-Dimethoxyphenyl)oxolan-3-ol and are selected for comparative analysis:
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol hydrate () Contains a hydroxymethyl group and an adenine (aminopurinyl) moiety. Polar due to multiple hydroxyl groups; likely used in nucleoside analog research.
[3-(Acetyloxy)-2,5-dioxooxolan-3-yl]acetic acid ()
- Features a dioxo (ketone) group and an acetyloxy ester.
- Electron-deficient oxolane ring due to ketones; reactive toward nucleophiles.
5-Bromo-2-(2-hydroxyethyl)-isoindole-1,3-dione () Not an oxolane derivative but includes a hydroxyethyl group and bromine. Demonstrates steric and electronic effects of halogenation.
Comparative Analysis
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Molecular Weight (g/mol) | Reactivity/Solubility Insights | Potential Applications |
|---|---|---|---|---|
| This compound | 2,5-Dimethoxyphenyl, -OH | ~268* | Moderate lipophilicity; H-bond donor | Ligand design, enzyme inhibition |
| 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol hydrate | Adenine, hydroxymethyl, -OH | 269.3 | High polarity; nucleoside mimic | Antiviral or anticancer research |
| [3-(Acetyloxy)-2,5-dioxooxolan-3-yl]acetic acid | Acetyloxy, dioxo, acetic acid | ~242 (C8H8O7) | Electrophilic ketones; ester hydrolysis | Synthetic intermediate, prodrugs |
| 5-Bromo-2-(2-hydroxyethyl)-isoindole-1,3-dione | Bromine, hydroxyethyl | 270.1 | Steric bulk; halogen-mediated reactivity | Photodynamic therapy, organic synthesis |
*Molecular weight estimated based on formula (C12H16O5).
Key Findings :
Electronic Effects :
- The 2,5-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, contrasting with the electron-withdrawing dioxo groups in [3-(Acetyloxy)-2,5-dioxooxolan-3-yl]acetic acid. This difference influences reactivity: the former may stabilize charge-transfer complexes, while the latter is prone to nucleophilic attack .
Polarity and Solubility: The hydroxyl group in this compound enhances water solubility compared to its acetyloxy analog. However, the adenine-containing analog () exhibits higher polarity due to multiple H-bond donors, favoring aqueous environments .
Synthetic Utility :
- The acetyloxy-dioxo compound () serves as a reactive intermediate for ester hydrolysis or ketone-based conjugation, whereas the hydroxyethyl-isoindole derivative () may act as a brominated building block in photodynamic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
